1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide
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Description
1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H23FN2O3S and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
The compound 1-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide is involved in various chemical synthesis processes and modifications, showing its versatility in organic chemistry. It is used in iridium-catalyzed regio- and enantioselective allylic alkylation processes, producing enantiopure fluorobis(phenylsulfonyl)methylated compounds that can be converted to monofluoro-methylated ibuprofen, highlighting its potential in synthesizing bioactive molecules with high optical purity (Liu et al., 2009). Similarly, its derivatives are used in the high yield synthesis of furylmethane derivatives, indicating its role in generating compounds with potential applications in various fields, including pharmaceuticals and materials science (Shinde & Rode, 2017).
Pharmacological Research
In pharmacological research, derivatives of the compound are synthesized and analyzed for their potential medicinal properties. For instance, the creation of nimesulidetriazole derivatives involves the use of similar compounds to study their effects on supramolecular assembly, potentially impacting the development of new drugs with optimized molecular interactions (Dey et al., 2015).
Advanced Material Development
The compound's derivatives are also explored in the development of advanced materials. For example, research into fluorometric analysis for specific compounds like soterenol and mesuprine involves the application of methanesulfonanilides, indicating the role of these compounds in creating sensitive detection methods for bioisosteric adrenergic catecholamines (Kensler et al., 1976).
Catalysis and Reaction Mechanisms
Moreover, the compound and its related chemicals are crucial in studies focusing on catalysis and reaction mechanisms. For instance, the catalytic asymmetric addition to cyclic N-acyl-iminium showcases the use of α-fluoro(phenylsulfonyl)methane derivatives to access sulfone-bearing contiguous quaternary stereocenters, demonstrating the compound's utility in synthesizing complex molecular structures with high stereoselectivity (Bhosale et al., 2022).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3S/c19-17-5-3-16(4-6-17)14-25(22,23)20-12-15-7-9-21(10-8-15)13-18-2-1-11-24-18/h1-6,11,15,20H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJJKEDZSXTYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.